3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride
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Overview
Description
3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride is a heterocyclic compound that features both azetidine and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization.
Coupling of Azetidine and Quinazolinone: The final step involves coupling the azetidine and quinazolinone moieties under suitable conditions, such as using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone moiety.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the quinazolinone moiety can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol hydrochloride: Another compound featuring the azetidine ring, used in the synthesis of antibody-drug conjugates.
Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.
Uniqueness
3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride is unique due to the combination of the azetidine and quinazolinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c15-10-8-3-1-2-4-9(8)13-11(16)14(10)7-5-12-6-7;/h1-4,7,12H,5-6H2,(H,13,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOKVJCXWUDMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3NC2=S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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